What is 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine?
What is 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine?
An In-Depth Technical Guide to 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine: Synthesis, Physicochemical Properties, and Biological Applications
Introduction
The imidazo[1,2-a]pyridine scaffold is a nitrogen-bridged heterocyclic system recognized as a "privileged structure" in medicinal chemistry.[1] This core is present in a range of commercially available drugs and is a focal point of extensive research due to its versatile biological activities. These activities span a wide therapeutic spectrum, including anticancer, anti-inflammatory, antiprotozoal, and antitubercular properties.[1][2] This guide focuses specifically on the 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine derivative, a key analogue that serves as both a foundational structure for more complex derivatives and a biologically active agent in its own right.
As a Senior Application Scientist, the intent of this document is to provide researchers, scientists, and drug development professionals with a comprehensive technical overview. We will move beyond simple data reporting to explore the causal relationships behind synthetic choices, the mechanistic underpinnings of the compound's biological effects, and the practical considerations for its laboratory use.
Part 1: Molecular Profile and Physicochemical Characterization
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine is an aromatic heterocyclic compound. The fusion of an imidazole ring with a pyridine ring creates a rigid, planar structure, while the 2-position substitution with a 4-chlorophenyl group significantly influences its electronic properties and biological interactions.
Caption: Chemical Structure of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine.
Table 1: Key Identifiers and Computed Properties
| Identifier/Property | Value | Source |
| IUPAC Name | 2-(4-chlorophenyl)imidazo[1,2-a]pyridine | [3] |
| CAS Number | 38922-74-6 | [3] |
| Molecular Formula | C₁₃H₉ClN₂ | [3] |
| Molecular Weight | 228.68 g/mol | [4][5] |
| Monoisotopic Mass | 228.0454260 Da | [3] |
| SMILES | C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)Cl | [3][6] |
| InChIKey | NGGHEECJTVTTSO-UHFFFAOYSA-N | [3] |
| XLogP3-AA (Lipophilicity) | 4.1 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
Table 2: Experimental Physicochemical Data
| Property | Value | Source |
| Physical State | White to light yellow powder/crystal | [4] |
| Purity | >95.0% (GC) | [4][5] |
| Solubility (pH 7.4) | 2.5 µg/mL | [3] |
| Storage Temperature | Room Temperature (cool, dark place recommended) | [4][5] |
Part 2: Synthesis and Mechanistic Rationale
The synthesis of the imidazo[1,2-a]pyridine core is well-established, with the most common and robust method being the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[7] This approach, often referred to as the Tschitschibabin reaction, provides a direct and efficient route to the fused heterocyclic system.
For the specific synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine, the reaction involves 2-aminopyridine and 2-bromo-1-(4-chlorophenyl)ethanone.[8]
Caption: Generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for the synthesis of imidazo[1,2-a]pyridines.[8][9]
Objective: To synthesize 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine via condensation reaction.
Materials:
-
2-Aminopyridine (1.0 eq)
-
2-Bromo-1-(4-chlorophenyl)ethanone (1.0 eq)
-
Sodium Bicarbonate (NaHCO₃) (1.5 eq)
-
Ethanol (EtOH), anhydrous
-
Ethyl acetate (EtOAc) for purification
-
Hexane for purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminopyridine (10 mmol, 1.0 eq) and 2-bromo-1-(4-chlorophenyl)ethanone (10 mmol, 1.0 eq) to anhydrous ethanol (20 mL).
-
Base Addition: Add sodium bicarbonate (15 mmol, 1.5 eq) to the mixture. The base acts as a scavenger for the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[9]
-
Work-up: After completion, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Extraction: The resulting residue is partitioned between water and a suitable organic solvent like ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The crude product is purified. This can be achieved either by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.[10]
-
Characterization: The final product's identity and purity are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by measuring its melting point.[7]
Part 3: Biological Activity and Therapeutic Potential
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents. The 2-(4-chlorophenyl) substitution pattern is a common feature in many biologically active derivatives, highlighting its importance in molecular recognition by various biological targets.
Anticancer Activity
Derivatives of the imidazo[1,2-a]pyridine core have demonstrated significant antiproliferative effects against a range of cancer cell lines.[11]
-
Mechanism of Action - PI3K/AKT/mTOR Pathway Inhibition: A key mechanism underlying the anticancer effects of some imidazo[1,2-a]pyridine derivatives is the inhibition of the phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR signaling pathway.[12] This pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers. By inhibiting key kinases in this cascade, these compounds can effectively halt uncontrolled cell division and induce programmed cell death (apoptosis).[12]
Caption: Site of action for imidazo[1,2-a]pyridine derivatives.
-
Cytotoxicity: Specific derivatives have shown potent activity against various cancer cell lines. For instance, compound 12 , an imidazopyridine with a p-chlorophenyl ring at the C-3 position, demonstrated high inhibitory activity against the HT-29 human colon cancer cell line with an IC₅₀ value of 4.15 µM.[11] Another derivative, 18 , showed the highest inhibitory activity against the B16F10 melanoma cell line with an IC₅₀ of 14.39 µM.[11]
Antiprotozoal Activity
The imidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore for developing new treatments for leishmaniasis, a disease caused by Leishmania protozoa.[13][14]
-
Activity against Leishmania: Several studies have reported the antileishmanial activity of this class of compounds.[15] For instance, certain imidazo[1,2-a]pyridine derivatives were found to significantly decrease the viability of L. donovani promastigotes in a dose-dependent manner.[13] Two compounds, IMPA-2 and IMPA-12, exhibited potent cytotoxic effects against the promastigotes with IC₅₀ values of 7.03 µM and 5.58 µM, respectively, while showing minimal toxicity to host macrophage cells.[13] The mechanism of action is believed to involve the induction of apoptosis-like cell death in the parasites.[13]
Antitubercular Activity
Tuberculosis remains a major global health threat, and the imidazo[1,2-a]pyridine class has yielded some of the most potent anti-mycobacterial agents currently under investigation.[10][16]
-
High Potency: Structure-activity relationship (SAR) studies have led to the development of imidazo[1,2-a]pyridine-3-carboxamides with dramatic, low nanomolar potency against Mycobacterium tuberculosis (Mtb).[16] Several compounds in one study exhibited Minimum Inhibitory Concentrations (MIC) of ≤0.006 µM.[16]
-
Mechanism of Action: Some imidazo[1,2-a]pyridine ethers have been identified as potent and selective inhibitors of mycobacterial ATP synthase, a critical enzyme for energy production in Mtb.[17]
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. The imidazo[1,2-a]pyridine core has been explored for its anti-inflammatory properties.[18]
-
Modulation of Inflammatory Pathways: Studies have shown that these compounds can exert anti-inflammatory effects by modulating key signaling pathways such as STAT3 and NF-κB.[18] By inhibiting these pathways, the compounds can reduce the expression of pro-inflammatory enzymes like iNOS and COX-2, thereby dampening the inflammatory response.[18]
Part 4: Pharmacokinetic Profile
While the imidazo[1,2-a]pyridine scaffold demonstrates excellent biological activity, its development into a clinical candidate often requires optimization of its pharmacokinetic (PK) properties, such as solubility and metabolic stability.
-
Solubility and Stability: The core structure is relatively lipophilic (XLogP of 4.1 for the title compound), which can lead to poor aqueous solubility.[3] Research efforts have focused on introducing more polar groups or modifying substituents to enhance solubility and improve metabolic stability without compromising potency.[16][19]
-
In Vivo Studies: In vivo pharmacokinetic studies in mice have been conducted for advanced antitubercular candidates from this class. These studies, evaluating both oral (PO) and intravenous (IV) administration, have demonstrated that the scaffold can be optimized to achieve favorable exposure levels necessary for therapeutic efficacy.[16]
Part 5: Safety and Handling
Hazard Identification: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine is classified with the following hazards:
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard protective equipment, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. The compound may be air-sensitive.[4]
Conclusion
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine is a synthetically accessible and highly versatile heterocyclic compound. It serves as a crucial building block for the synthesis of more complex derivatives and possesses a notable biological profile on its own. Its derivatives have demonstrated exceptional potency as anticancer, antiprotozoal, and antitubercular agents, often acting through the modulation of key cellular signaling pathways like PI3K/AKT and STAT3/NF-κB. The continued exploration of this privileged scaffold, with a focus on optimizing its pharmacokinetic and safety profiles, holds significant promise for the development of novel therapeutics to address pressing global health challenges.
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